molecular formula C6H16ClN B1322365 N,2,2-trimethylpropan-1-amine hydrochloride CAS No. 31820-19-6

N,2,2-trimethylpropan-1-amine hydrochloride

Cat. No.: B1322365
CAS No.: 31820-19-6
M. Wt: 137.65 g/mol
InChI Key: QRUYXKCCDNOAAX-UHFFFAOYSA-N
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Description

N,2,2-trimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H16ClN. It is a solid at room temperature and is commonly used in various chemical and industrial applications. The compound is known for its high purity and stability, making it a valuable reagent in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethylpropan-1-amine hydrochloride typically involves the reaction of 2,2-dimethylpropanal with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified through crystallization and filtration to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,2,2-trimethylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2,2-trimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethylpropan-1-amine
  • N-methyl-2,2-dimethylpropan-1-amine
  • 2,2-dimethylpropylamine

Uniqueness

N,2,2-trimethylpropan-1-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYXKCCDNOAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625407
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31820-19-6
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethylpropyl)(methyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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